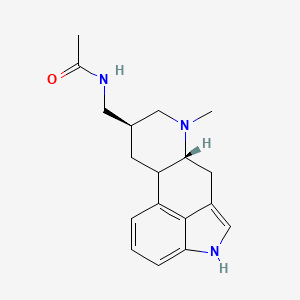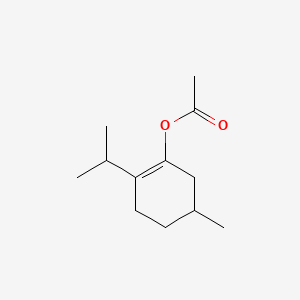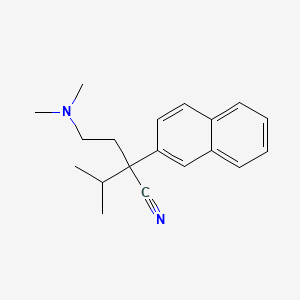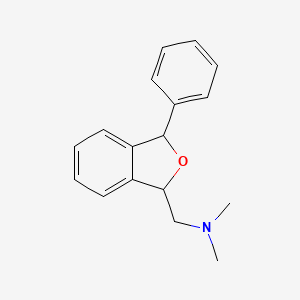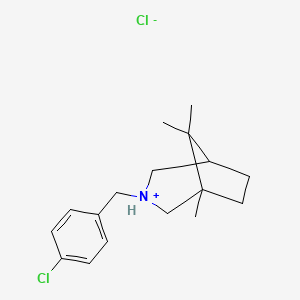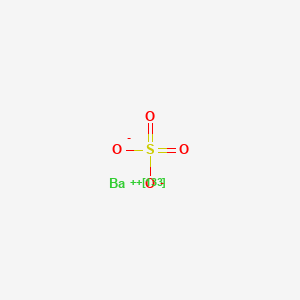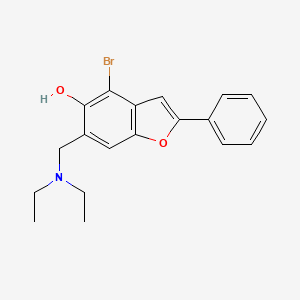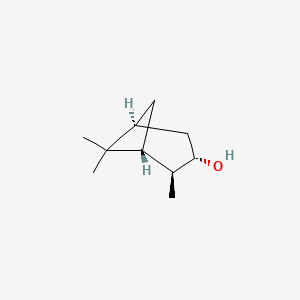
(1R-(1alpha,2alpha,3beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,3S,5S)-2,7,7-Trimethylbicyclo[3.1.1]heptan-3-ol is a bicyclic alcohol compound known for its unique structural features and significant applications in various fields. This compound is characterized by its rigid bicyclic framework and the presence of multiple chiral centers, making it an interesting subject for stereochemical studies and synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S,5S)-2,7,7-Trimethylbicyclo[3.1.1]heptan-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction followed by reduction and hydrolysis steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S,3S,5S)-2,7,7-Trimethylbicyclo[3.1.1]heptan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons, often using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like sodium azide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary alcohols, hydrocarbons.
Substitution: Halogenated compounds, azides.
Aplicaciones Científicas De Investigación
(1R,2S,3S,5S)-2,7,7-Trimethylbicyclo[3.1.1]heptan-3-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism by which (1R,2S,3S,5S)-2,7,7-Trimethylbicyclo[3.1.1]heptan-3-ol exerts its effects involves interactions with specific molecular targets. The compound’s rigid structure and chiral centers allow it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Camphor: Another bicyclic compound with similar structural features but different functional groups.
Borneol: A bicyclic alcohol with a similar framework but different stereochemistry.
Isoborneol: An isomer of borneol with distinct stereochemical properties.
Uniqueness
(1R,2S,3S,5S)-2,7,7-Trimethylbicyclo[3.1.1]heptan-3-ol is unique due to its specific stereochemistry and the presence of multiple chiral centers, which contribute to its distinct chemical reactivity and potential applications. Its rigid bicyclic structure also sets it apart from other similar compounds, providing unique interactions in chemical and biological systems.
Propiedades
Número CAS |
19889-94-2 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(1R,2S,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9-/m0/s1 |
Clave InChI |
REPVLJRCJUVQFA-MAUMQABQSA-N |
SMILES isomérico |
C[C@H]1[C@H]2C[C@H](C2(C)C)C[C@@H]1O |
SMILES canónico |
CC1C2CC(C2(C)C)CC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


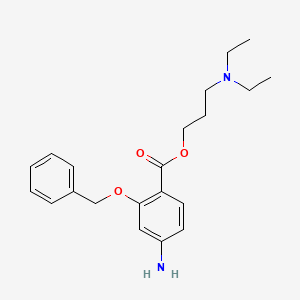
![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid](/img/structure/B13745765.png)

![2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate](/img/structure/B13745781.png)

![1-[[ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane](/img/structure/B13745789.png)

